Diethyl {2-(4-chlorobenzyl)-5-[(4-fluorobenzyl)amino]-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that features a phosphonate group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The purification of the final product is usually achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, often altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phosphonic acid derivative, while reduction could produce a phosphine oxide .
Scientific Research Applications
DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
- DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE
- DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE
Uniqueness
The uniqueness of DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE lies in its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the phenyl groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C21H23ClFN2O4P |
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Molecular Weight |
452.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-diethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C21H23ClFN2O4P/c1-3-27-30(26,28-4-2)21-20(24-14-16-7-11-18(23)12-8-16)29-19(25-21)13-15-5-9-17(22)10-6-15/h5-12,24H,3-4,13-14H2,1-2H3 |
InChI Key |
YFEKTWWSFQSUNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)Cl)NCC3=CC=C(C=C3)F)OCC |
Origin of Product |
United States |
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